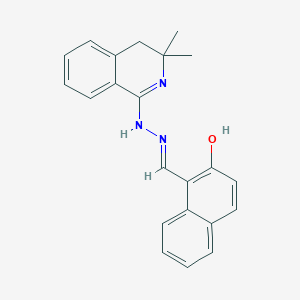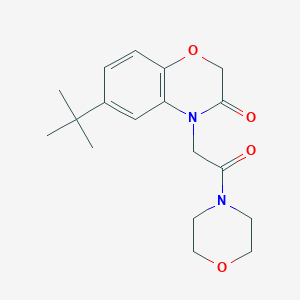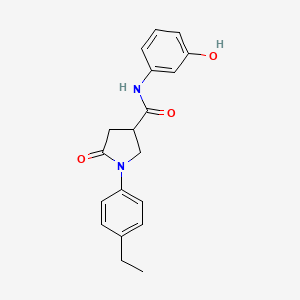![molecular formula C20H20F2N2O2S B6139269 7-(3,4-difluorobenzyl)-2-(2-thienylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6139269.png)
7-(3,4-difluorobenzyl)-2-(2-thienylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(3,4-difluorobenzyl)-2-(2-thienylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one is a complex organic compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is known for its unique structure and properties, which make it a promising candidate for the development of new drugs and therapies. In
作用機序
The mechanism of action of 7-(3,4-difluorobenzyl)-2-(2-thienylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one is complex and not yet fully understood. However, scientific research has shown that this compound has the ability to interact with specific molecular targets in the body, including enzymes and receptors. This interaction can lead to changes in cellular signaling pathways, which can ultimately lead to changes in cellular behavior and function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, scientific research has shown that this compound has the potential to modulate various cellular processes, including cell growth, differentiation, and apoptosis. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may have potential therapeutic applications in the treatment of various diseases.
実験室実験の利点と制限
The advantages of using 7-(3,4-difluorobenzyl)-2-(2-thienylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one in laboratory experiments include its unique structure and properties, which make it a promising candidate for the development of new drugs and therapies. However, the synthesis of this compound is complex and requires specialized equipment and expertise, which may limit its use in laboratory experiments.
将来の方向性
The potential applications of 7-(3,4-difluorobenzyl)-2-(2-thienylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one in the field of medicine are vast, and there are many future directions for research in this area. Some potential areas of research include the development of new drugs and therapies for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Other areas of research may include the investigation of the biochemical and physiological effects of this compound, as well as the development of new synthesis methods for this compound. Additionally, the potential applications of this compound in other fields, such as materials science and nanotechnology, may also be explored in future research.
合成法
The synthesis of 7-(3,4-difluorobenzyl)-2-(2-thienylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one is a complex process that involves multiple steps. The first step involves the reaction between 3,4-difluorobenzylamine and 2-thiophene carboxylic acid to form an intermediate product. This intermediate product is then reacted with 1,3-dibromo-2-propanone to form the final product. The synthesis of this compound requires specialized equipment and expertise, and it is not commonly used in laboratory experiments.
科学的研究の応用
The unique structure and properties of 7-(3,4-difluorobenzyl)-2-(2-thienylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one make it a promising candidate for the development of new drugs and therapies. This compound has been studied extensively for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Scientific research has shown that this compound has the potential to target specific molecular pathways involved in the development and progression of these diseases.
特性
IUPAC Name |
7-[(3,4-difluorophenyl)methyl]-2-(thiophene-2-carbonyl)-2,7-diazaspiro[4.5]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F2N2O2S/c21-15-5-4-14(11-16(15)22)12-23-8-2-6-20(19(23)26)7-9-24(13-20)18(25)17-3-1-10-27-17/h1,3-5,10-11H,2,6-9,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDMXRVDKJSNHNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(C2)C(=O)C3=CC=CS3)C(=O)N(C1)CC4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]-2-phenylacetamide](/img/structure/B6139198.png)
![1-[(1-methylcyclopropyl)carbonyl]-3-(2-phenylethyl)piperidine](/img/structure/B6139204.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-5-methyl-N-(tetrahydro-2-furanylmethyl)-3-isoxazolecarboxamide](/img/structure/B6139208.png)
![1-(1-azocanyl)-3-(5-{[(3-chlorobenzyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6139219.png)


![2-methyl-3-phenyl-7-(2-phenylethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6139248.png)
![1-(4-methylbenzyl)-4-{4-[2-(4-methylphenoxy)ethyl]-1-piperazinyl}-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B6139253.png)
![2-ethoxyethyl 4-{[(2-tert-butyl-4-methylphenoxy)acetyl]amino}benzoate](/img/structure/B6139277.png)
![4-(2-chloro-6-fluorophenyl)-1-isopropyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6139280.png)